molecular formula C23H24O7 B12376649 ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate

ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate

Cat. No.: B12376649
M. Wt: 412.4 g/mol
InChI Key: KLFCYYHBTRAHIZ-WLERDACDSA-N
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Description

Ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate involves multiple steps, typically starting with the preparation of the core chromene structure. This can be achieved through a series of reactions including cyclization, hydroxylation, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate can undergo various types of chemical reactions including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can be hydrolyzed to release the active chromene moiety, which can then exert its effects on various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate
  • Mthis compound
  • Propyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H24O7

Molecular Weight

412.4 g/mol

IUPAC Name

ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate

InChI

InChI=1S/C23H24O7/c1-4-28-23(26)22-17(9-14-8-15(27-3)5-6-20(14)30-22)21-16-11-19(25)18(24)10-13(16)7-12(2)29-21/h5-6,8-12,21-22,24-25H,4,7H2,1-3H3/t12-,21-,22+/m1/s1

InChI Key

KLFCYYHBTRAHIZ-WLERDACDSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C(=CC2=C(O1)C=CC(=C2)OC)[C@H]3C4=CC(=C(C=C4C[C@H](O3)C)O)O

Canonical SMILES

CCOC(=O)C1C(=CC2=C(O1)C=CC(=C2)OC)C3C4=CC(=C(C=C4CC(O3)C)O)O

Origin of Product

United States

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